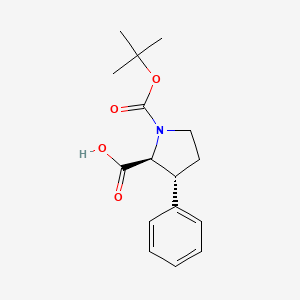

Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid

Overview

Description

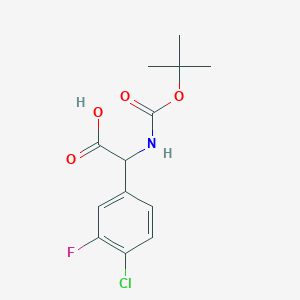

“Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid” is a novel protected amino acid used for the preparation of amastatin and its analogs .

Synthesis Analysis

The Brimble group has reported the synthesis of Boc-(2S,3R)-3MeGlu(Bn)OH, as a 2:1 mixture of diastereomers, employing a conjugate addition of an iminolactone chiral glycine derivative to tert-butyl crotonate as the key step .Molecular Structure Analysis

The molecular formula of “Boc-(2S,3R)-3-Amino-2-hydroxy-5-methylhexanoic acid” is C15H21NO5, with an average mass of 295.331 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of a related compound, “(2S,3R)-3-Chloro-2-hydroxybutanoic acid”, include a molecular weight of 138.550 Da, a density of 1.4±0.1 g/cm3, a boiling point of 254.2±20.0 °C at 760 mmHg, and a flash point of 107.5±21.8 °C .Scientific Research Applications

Enantiopure Synthesis and Conformational Analysis

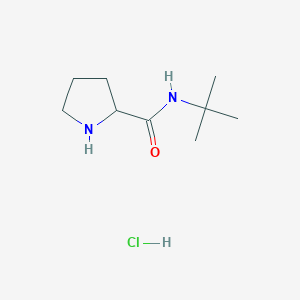

Enantiopure Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid and related compounds have been synthesized and analyzed for their conformational properties. For example, Dietrich and Lubell (2003) achieved the synthesis of enantiopure pyrrolizidinone amino acid derivatives, which can serve as rigid dipeptide surrogates. This research is significant in exploring conformation-activity relationships of biologically active peptides (Dietrich & Lubell, 2003).

Catalytic Applications

The compound has been used in catalytic applications, such as in the study by Goswami et al. (2018), where anionic [CoII(Cor)]– complexes were used in ring-closing C–H amination of aliphatic azides, producing Boc-protected N-heterocyclic products (Goswami et al., 2018).

Stereochemistry and Synthesis Methods

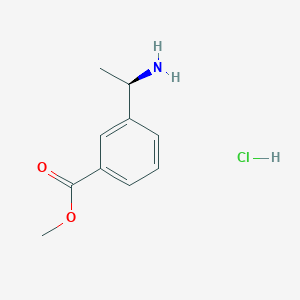

The stereochemistry of compounds related to this compound has been a focus of research. Beng et al. (2012) studied the stereochemistry and synthesis methods of N-Boc-2-lithio-2-arylpyrrolidines, which are important for synthesizing tertiary benzylic carbanions with high enantiopurity (Beng, Woo, & Gawley, 2012).

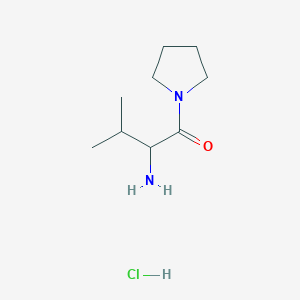

Chemical Amide Synthesis

El Dine et al. (2015) developed an efficient method for direct amide bond synthesis, notably including N-Boc-protected amino acids, which highlights the compound's role in peptide synthesis (El Dine, Erb, Berhault, Rouden, & Blanchet, 2015).

Ligand Synthesis and Catalysis

In the field of ligand synthesis and catalysis, Xiao et al. (2005) reported the selective benzylic lithiation of N-Boc-2-phenylpyrrolidine, leading to the synthesis of a potent NK1 ligand, demonstrating the compound's potential in medicinal chemistry (Xiao et al., 2005).

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes like trypsin .

Mode of Action

It’s known that the tert-butoxycarbonyl (boc) group is often used in organic chemistry as a protecting group for amines . The Boc group can be removed under acidic conditions, revealing the amine group for further reactions .

Biochemical Pathways

Compounds with similar structures have been used in the synthesis of peptides and other complex organic molecules .

Pharmacokinetics

The boc group is known to improve the lipophilicity of compounds, which can enhance absorption and distribution .

Result of Action

The removal of the boc group under acidic conditions can reveal an amine group, which can participate in further reactions .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of Boc-(2S,3R)-3-phenylpyrrolidine-2-carboxylic acid. For instance, the Boc group can be removed under acidic conditions .

Properties

IUPAC Name |

(2S,3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNVFMMJOXRYVKX-OLZOCXBDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-carbamoylphenyl)carbamoyl]prop-2-enoic Acid](/img/structure/B3092798.png)

![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)